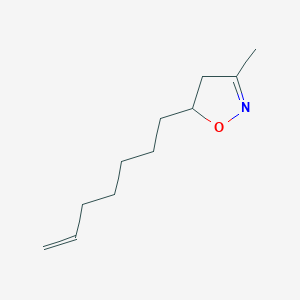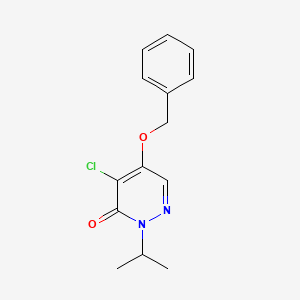
5-(Hept-6-EN-1-YL)-3-methyl-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T or sodium hypochlorite. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as copper(I) chloride can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to a more saturated structure.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring.
Applications De Recherche Scientifique
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes or receptors. The hept-6-en-1-yl group provides hydrophobic interactions, enhancing the compound’s affinity for lipid membranes or hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hept-6-en-1-ylamino)-2-methylpentan-1-ol: This compound contains a similar hept-6-en-1-yl group but differs in the functional groups attached to the main chain.
Hept-6-en-1-yl Furan-2-carboxylate: Another compound with a hept-6-en-1-yl group, but with a furan ring instead of an isoxazole ring.
Uniqueness
5-(Hept-6-en-1-yl)-3-methyl-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and the isoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
114120-82-0 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
5-hept-6-enyl-3-methyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H19NO/c1-3-4-5-6-7-8-11-9-10(2)12-13-11/h3,11H,1,4-9H2,2H3 |
Clé InChI |
JGTPNTHGELJDLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(C1)CCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)

![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)


![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)

![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)

![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
